G-36

説明

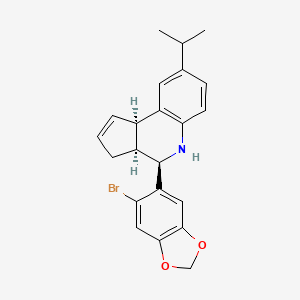

G-36 は、Gタンパク質共役型エストロゲン受容体 (GPER) の非ステロイド性アンタゴニストとして知られる合成有機化合物です。構造的には、臭素化ベンゾジオキソール部分とシクロペンタキノリンコアの存在が特徴です。 This compound は主に、エストロゲン受容体シグナル伝達経路とその様々な生物学的プロセスにおける影響を研究するための科学研究で使用されます .

準備方法

合成経路と反応条件: G-36 の合成には、ベンゾジオキソール環の形成から始まり、臭素原子の導入、続いて一連の環化反応によるシクロペンタキノリンコアの構築など、複数のステップが含まれます。 最終生成物は、クロマトグラフィー法を用いて精製され、高純度が達成されます .

工業生産方法: this compound の具体的な工業生産方法はあまり文書化されていませんが、この化合物は通常、研究室で標準的な有機合成法を用いて合成されます。 このプロセスには、臭素、キノリン誘導体、様々な触媒などの試薬を用いて環化反応と臭素化反応を促進することが含まれます .

反応の種類:

酸化: this compound は、特にベンゾジオキソール部分で酸化反応を起こす可能性があり、キノン誘導体の生成につながります。

還元: 還元反応は、臭素原子を標的にすることができ、脱臭素化と水素化生成物の形成をもたらします。

置換: this compound の臭素原子は、アミンやチオールなどの他の求核剤と置換することができ、様々な誘導体が生成されます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物:

酸化: キノン誘導体。

還元: 脱臭素化された水素化生成物。

置換: 使用した求核剤に応じて、様々な置換誘導体.

科学的研究の応用

Biological and Medicinal Applications

G-36 has been identified as a selective inhibitor of estrogen-mediated activation pathways. Specifically, it inhibits the phosphoinositide 3-kinase (PI3-K) pathway activated by GPER, while not affecting the estrogen receptor alpha (ERα) pathway. This selectivity is crucial for understanding estrogen's role in various biological processes and may provide therapeutic avenues in conditions influenced by estrogen signaling.

Case Study: Cancer Treatment

In cancer research, this compound's ability to modulate estrogen signaling has implications for hormone-dependent cancers, such as breast cancer. Estrogen plays a significant role in the proliferation of certain tumor types, and antagonists like this compound could potentially be used to inhibit tumor growth by blocking these pathways.

Cognitive and Psychological Research

Recent studies have explored the predictive validity of this compound scores in cognitive assessments. Research indicates that individuals with higher this compound scores tend to perform better in both theoretical and practical subjects, suggesting its potential utility in educational settings for evaluating cognitive abilities.

Data Table: Correlation of this compound Scores with Academic Performance

| Subject Type | Mean Grade Correlation (r-value) | Significance Level (p-value) |

|---|---|---|

| Theoretical Subjects | 0.48 | <0.001 |

| Practical Subjects | 0.43 | <0.001 |

This table summarizes findings from a study that examined the correlation between this compound scores and academic performance, highlighting its predictive capabilities in educational contexts.

Pharmacological Research

This compound's pharmacological profile indicates potential applications beyond cancer treatment. Its selective inhibition of estrogen pathways positions it as a candidate for developing new therapeutic agents targeting diseases influenced by estrogen signaling.

Table: Overview of Gallium Compounds in Cancer Therapy

| Compound Name | Target Disease/Condition | Development Stage |

|---|---|---|

| Gallium Nitrate | Hypercalcemia, various cancers | FDA-approved |

| Gallium Maltolate | Hepatoma, lymphoma | Preclinical |

| This compound | Hormone-dependent cancers | Investigational |

This table illustrates the landscape of gallium compounds, including this compound, emphasizing their roles in ongoing research and development.

Future Directions and Research Opportunities

The unique properties of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future studies could focus on:

- Combination Therapies: Exploring this compound in conjunction with other treatments for enhanced efficacy against hormone-sensitive tumors.

- Expanded Cognitive Assessments: Utilizing this compound scores to refine educational strategies and interventions based on cognitive profiling.

- Mechanistic Studies: Investigating the specific pathways modulated by this compound to identify additional therapeutic targets.

作用機序

G-36 は、Gタンパク質共役型エストロゲン受容体 (GPER) の活性化を選択的に阻害することで作用を発揮します。GPER を介したエストロゲンによるホスホイノシチド3キナーゼ (PI3K) の活性化とカルシウム動員の活性化を阻害します。さらに、this compound は、エストロゲンまたは G-1 による細胞外シグナル調節キナーゼ (ERK) の活性化を抑制しますが、上皮成長因子 (EGF) によっては抑制しません。 この選択的な阻害により、研究者は複雑な生物系における GPER の役割を古典的なエストロゲン受容体 (ERα および ERβ) の役割と区別することができます .

6. 類似の化合物との比較

This compound は、古典的なエストロゲン受容体 (ERα および ERβ) に影響を与えずに、Gタンパク質共役型エストロゲン受容体を選択的に拮抗することにおいてユニークです。類似の化合物には以下のようなものがあります。

G-1: GPER 特異的経路を研究するために、this compound と組み合わせて使用される GPER 選択的アゴニスト。

ICI 182,780 (フルベストラント): this compound は GPER に対して選択的ですが、ERα と ERβ の両方を標的にするエストロゲン受容体アンタゴニスト。

タモキシフェン: GPER には作用しませんが、ERα と ERβ に作用する選択的エストロゲン受容体モジュレーター (SERM)

This compound の GPER に対する特異性により、非古典的なエストロゲンシグナル伝達経路に焦点を当てた研究において貴重なツールとなり、他のエストロゲン受容体モジュレーターでは得られない洞察を提供します。

類似化合物との比較

G-36 is unique in its selective antagonism of G-protein-coupled estrogen receptors without affecting classical estrogen receptors (ERα and ERβ). Similar compounds include:

G-1: A GPER-selective agonist used in combination with this compound to study GPER-specific pathways.

ICI 182,780 (Fulvestrant): An estrogen receptor antagonist that targets both ERα and ERβ, unlike this compound which is selective for GPER.

Tamoxifen: A selective estrogen receptor modulator (SERM) that acts on ERα and ERβ but not on GPER

This compound’s specificity for GPER makes it a valuable tool in research focused on non-classical estrogen signaling pathways, providing insights that cannot be obtained using other estrogen receptor modulators.

生物活性

G-36 is a compound recognized for its biological activity, particularly as an antagonist of G protein-coupled estrogen receptor (GPER). This article delves into the structural characteristics, mechanisms of action, and biological implications of this compound, supported by relevant case studies and research findings.

1. Structural and Functional Overview

This compound is classified as a selective antagonist for GPER, which is involved in mediating estrogen's effects in various tissues. Unlike estrogen receptor alpha (ERα), this compound selectively inhibits estrogen-mediated activation of the phosphoinositide 3-kinase (PI3-K) pathway through GPER. This selectivity is significant because it allows for targeted therapeutic interventions without the broader effects associated with ERα activation .

The mechanism by which this compound exerts its biological effects involves several key pathways:

- Inhibition of PI3-K Activation : this compound disrupts the activation of PI3-K by GPER, leading to downstream effects that can influence cell proliferation and survival.

- Impact on Cancer Cell Lines : Studies have demonstrated that this compound can reduce proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology. For instance, its cytotoxic effects were evaluated against human breast cancer cell lines, showcasing its ability to inhibit growth effectively .

3.1 Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit estrogen-mediated pathways makes it a candidate for treating hormone-responsive cancers. The following table summarizes key findings from recent studies on the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Significant reduction in cell viability |

| T47D (Breast Cancer) | 15 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

These findings support the hypothesis that this compound could serve as a viable treatment option for certain types of cancers .

3.2 Other Biological Activities

Beyond its anticancer properties, this compound has been implicated in other biological activities:

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is emerging evidence that antagonism of GPER may confer neuroprotective benefits, although more research is needed to elucidate these mechanisms fully.

4. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Breast Cancer Cell Lines : A study conducted on MCF-7 and T47D cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as an effective antagonist of estrogen signaling pathways .

- In Vivo Models : Animal models have shown that administration of this compound leads to reduced tumor growth in estrogen-dependent tumors. This suggests potential for therapeutic application in clinical settings.

- Mechanistic Studies : Research investigating the molecular mechanisms revealed that this compound disrupts the interaction between GPER and its downstream signaling partners, effectively inhibiting pathways critical for cancer cell survival .

5. Conclusion

This compound represents a promising compound with significant biological activity, particularly as an antagonist of GPER. Its selective inhibition of estrogen-mediated pathways positions it as a potential therapeutic agent for hormone-responsive cancers and possibly other conditions influenced by estrogen signaling. Continued research is essential to fully understand its mechanisms and optimize its application in clinical settings.

特性

IUPAC Name |

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOCPACSSHFGOY-ZCCHDVMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343315 | |

| Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392487-51-2 | |

| Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of G-36?

A1: this compound acts as a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER-1). [, ]

Q2: How does this compound exert its effects on GPER-1?

A2: this compound binds to GPER-1, blocking the binding site for agonists like aldosterone and 17β-estradiol. This effectively inhibits the downstream signaling pathways activated by these agonists. [, ]

Q3: What are the downstream consequences of this compound's antagonism of GPER-1?

A3: In the context of aldosterone-producing adenoma (APA), this compound has been shown to inhibit aldosterone-induced CYP11B2 gene and protein expression, effectively reducing aldosterone biosynthesis. [] In vulvar carcinoma cell lines, this compound was observed to counteract the reduction in proliferation and migration induced by the GPER-1 agonist G1. []

Q4: Does this compound interact with other targets besides GPER-1?

A4: While this compound is designed to be selective for GPER-1, research suggests potential interactions with other cellular components, particularly at higher concentrations. For instance, one study observed that this compound failed to prevent the cytotoxic effects of G-1 in T-ALL cell lines, despite effectively blocking G-1-induced intracellular Ca2+ rise, implying off-target effects. [] Further research is needed to fully understand the extent of these interactions.

Q5: What is the significance of studying this compound's interactions with GPER-1?

A5: GPER-1 is implicated in various physiological and pathological processes, including cardiovascular function, cancer progression, and endocrine disorders. [, ] Understanding how this compound modulates GPER-1 activity could provide insights into developing novel therapeutic interventions for these conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。